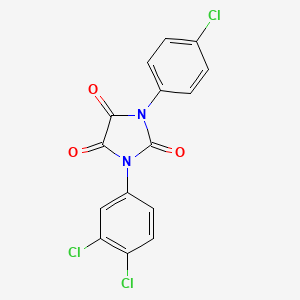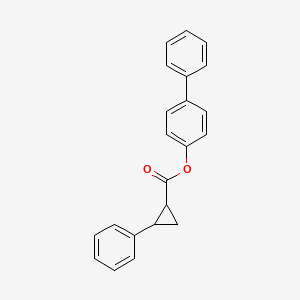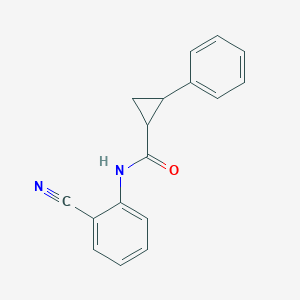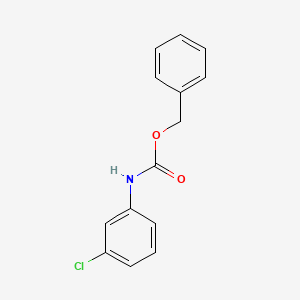
1-(4-chlorophenyl)-3-(3,4-dichlorophenyl)-2,4,5-imidazolidinetrione
説明
1-(4-chlorophenyl)-3-(3,4-dichlorophenyl)-2,4,5-imidazolidinetrione, also known as DCDP, is a chemical compound that has been the subject of scientific research due to its potential applications in various fields.
作用機序
The mechanism of action of 1-(4-chlorophenyl)-3-(3,4-dichlorophenyl)-2,4,5-imidazolidinetrione is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. 1-(4-chlorophenyl)-3-(3,4-dichlorophenyl)-2,4,5-imidazolidinetrione has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators. 1-(4-chlorophenyl)-3-(3,4-dichlorophenyl)-2,4,5-imidazolidinetrione has also been shown to inhibit the activity of various signaling pathways, including the mitogen-activated protein kinase (MAPK) pathway and the nuclear factor-kappa B (NF-κB) pathway.
Biochemical and Physiological Effects:
1-(4-chlorophenyl)-3-(3,4-dichlorophenyl)-2,4,5-imidazolidinetrione has been shown to have various biochemical and physiological effects, including anti-inflammatory, anti-tumor, and anti-oxidant properties. 1-(4-chlorophenyl)-3-(3,4-dichlorophenyl)-2,4,5-imidazolidinetrione has been shown to inhibit the production of inflammatory mediators, such as prostaglandins and cytokines. 1-(4-chlorophenyl)-3-(3,4-dichlorophenyl)-2,4,5-imidazolidinetrione has also been shown to induce apoptosis, or programmed cell death, in cancer cells. In addition, 1-(4-chlorophenyl)-3-(3,4-dichlorophenyl)-2,4,5-imidazolidinetrione has been shown to have anti-oxidant properties, which may contribute to its anti-inflammatory and anti-tumor effects.
実験室実験の利点と制限
One advantage of 1-(4-chlorophenyl)-3-(3,4-dichlorophenyl)-2,4,5-imidazolidinetrione is its potential as a multi-targeted therapeutic agent, due to its ability to inhibit various enzymes and signaling pathways. Another advantage is its potential as a natural product-based drug, as it can be synthesized from natural products such as isocyanates and hydrazines. One limitation of 1-(4-chlorophenyl)-3-(3,4-dichlorophenyl)-2,4,5-imidazolidinetrione is its potential toxicity, as it has been shown to have cytotoxic effects on normal cells at high concentrations.
将来の方向性
There are several future directions for research on 1-(4-chlorophenyl)-3-(3,4-dichlorophenyl)-2,4,5-imidazolidinetrione. One direction is the development of 1-(4-chlorophenyl)-3-(3,4-dichlorophenyl)-2,4,5-imidazolidinetrione as a potential anti-cancer agent, either alone or in combination with other drugs. Another direction is the study of 1-(4-chlorophenyl)-3-(3,4-dichlorophenyl)-2,4,5-imidazolidinetrione as a potential herbicide and fungicide in agriculture. Additionally, the potential use of 1-(4-chlorophenyl)-3-(3,4-dichlorophenyl)-2,4,5-imidazolidinetrione as a flame retardant in materials science could be further explored. Finally, the development of novel synthesis methods for 1-(4-chlorophenyl)-3-(3,4-dichlorophenyl)-2,4,5-imidazolidinetrione could improve its efficiency and reduce its potential toxicity.
Conclusion:
In conclusion, 1-(4-chlorophenyl)-3-(3,4-dichlorophenyl)-2,4,5-imidazolidinetrione, or 1-(4-chlorophenyl)-3-(3,4-dichlorophenyl)-2,4,5-imidazolidinetrione, is a chemical compound that has been the subject of scientific research due to its potential applications in various fields. 1-(4-chlorophenyl)-3-(3,4-dichlorophenyl)-2,4,5-imidazolidinetrione has been shown to have anti-inflammatory, anti-tumor, and anti-oxidant properties, and has been studied as a potential treatment for cancer and other diseases, as well as a potential herbicide, fungicide, and flame retardant. Further research on 1-(4-chlorophenyl)-3-(3,4-dichlorophenyl)-2,4,5-imidazolidinetrione could lead to the development of novel therapeutic agents and materials.
科学的研究の応用
1-(4-chlorophenyl)-3-(3,4-dichlorophenyl)-2,4,5-imidazolidinetrione has been studied for its potential applications in various fields, including medicine, agriculture, and materials science. In medicine, 1-(4-chlorophenyl)-3-(3,4-dichlorophenyl)-2,4,5-imidazolidinetrione has been shown to have anti-inflammatory and anti-tumor properties, and has been studied as a potential treatment for cancer and other diseases. In agriculture, 1-(4-chlorophenyl)-3-(3,4-dichlorophenyl)-2,4,5-imidazolidinetrione has been studied as a potential herbicide and fungicide. In materials science, 1-(4-chlorophenyl)-3-(3,4-dichlorophenyl)-2,4,5-imidazolidinetrione has been studied for its potential use as a flame retardant.
特性
IUPAC Name |
1-(4-chlorophenyl)-3-(3,4-dichlorophenyl)imidazolidine-2,4,5-trione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H7Cl3N2O3/c16-8-1-3-9(4-2-8)19-13(21)14(22)20(15(19)23)10-5-6-11(17)12(18)7-10/h1-7H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YTOVWHLTGXLHJC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N2C(=O)C(=O)N(C2=O)C3=CC(=C(C=C3)Cl)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H7Cl3N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Chlorophenyl)-3-(3,4-dichlorophenyl)imidazolidine-2,4,5-trione | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![2-chloro-N-[(cyclohexylamino)carbonyl]benzenesulfonamide](/img/structure/B3820347.png)
![2-chloro-N-{[(3,4-dichlorophenyl)amino]carbonyl}benzenesulfonamide](/img/structure/B3820354.png)
![N-{2-[(difluoromethyl)thio]phenyl}-N'-2-naphthylurea](/img/structure/B3820367.png)

![2-chloro-N-[({2-[(difluoromethyl)sulfonyl]phenyl}amino)carbonyl]benzenesulfonamide](/img/structure/B3820369.png)
![N-{[(3-chlorophenyl)amino]carbonyl}-2-methylbenzenesulfonamide](/img/structure/B3820373.png)
![N-[1-(4-methoxyphenyl)ethylidene]-4H-1,2,4-triazol-4-amine](/img/structure/B3820388.png)



![2-{[4-chloro-6-(methylamino)-1,3,5-triazin-2-yl]amino}benzonitrile](/img/structure/B3820424.png)
![2-[(4-amino-6-chloro-1,3,5-triazin-2-yl)amino]benzonitrile](/img/structure/B3820425.png)